
4-(cyclopropanecarboxamido)-N-(2-(3,5-dimethylphenylsulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Cyclopropanecarboxamido)-N-(2-(3,5-dimethylphenylsulfonamido)ethyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, immunology, and neuroscience. In
Scientific Research Applications
Carbonic Anhydrase Inhibition
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, a compound similar in structure to the given chemical, has been studied for its inhibitory effect on carbonic anhydrases. These compounds exhibit nanomolar inhibitory concentration and show different activities for various isoenzymes of carbonic anhydrase (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Applications in Chemistry
Compounds containing cyclopropane derivatives like the one have been synthesized for various applications. For instance, ethyl 1-cyano-2-(trifluoromethyl)cyclopropanecarboxylate, a cyclopropane derivative, has been used in ring-opening reactions leading to the formation of trifluoromethylated aminothiophene (Kasai, Maeda, Furuno, & Hanamoto, 2012).
Derivatives of Cyclopropanecarboxylic Acid
Ethyl phenylsulfonylacetate has been treated with various chemicals to produce derivatives of 1-phenylsulfonylcyclopropanecarboxylic acid, which could be further modified into various other compounds, showcasing the versatility of cyclopropane-based chemicals in synthetic chemistry (Takahashi, Suzuki, & Kata, 1985).
AMPA Receptor Modulation
The biarylpropylsulfonamide class of compounds, which are structurally related, have been studied for their role as positive, allosteric AMPA receptor activators. These compounds have shown efficacy in rodent models of cognition, depression, and Parkinson's disease, indicating their potential in neurological research (Ryder et al., 2006).
Crystal and Molecular Structure Studies
The molecular and crystal structures of related sulfonamide compounds have been extensively studied, providing insights into the structural characteristics of these types of chemicals (Rehman et al., 2011).
Pharmaceutical Research
While excluding information related to drug use, dosage, and side effects, it's notable that similar compounds have been synthesized and studied for their potential pharmaceutical applications, especially in the context of their antibacterial and antifungal activities (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(3,5-dimethylphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-11-15(2)13-19(12-14)29(27,28)23-10-9-22-20(25)16-5-7-18(8-6-16)24-21(26)17-3-4-17/h5-8,11-13,17,23H,3-4,9-10H2,1-2H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXIRHYNFSNYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

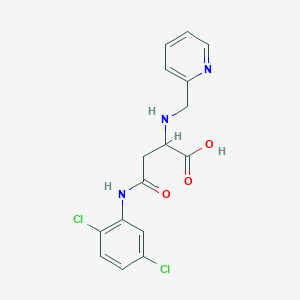
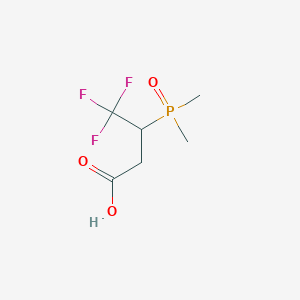

![N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874967.png)
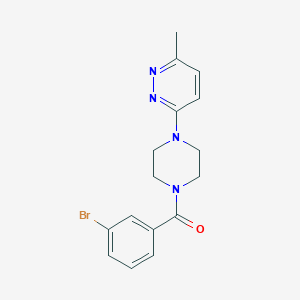

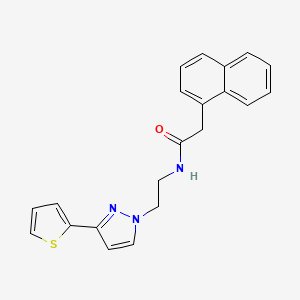

![1-butyl-2-[(E)-[(2-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2874976.png)
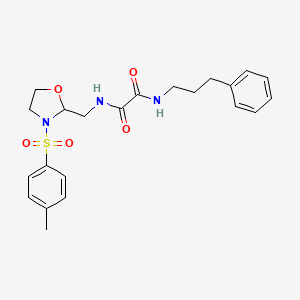
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide](/img/structure/B2874978.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2874979.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone](/img/structure/B2874981.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)